molecular formula C8H9BrO B6232856 5-bromo-2-ethylphenol CAS No. 56152-25-1

5-bromo-2-ethylphenol

Cat. No.: B6232856
CAS No.: 56152-25-1
M. Wt: 201.1
InChI Key:
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Description

5-Bromo-2-ethylphenol is an organic compound that belongs to the class of bromophenols It consists of a hydroxyl group and a bromine atom bonded to a benzene ring, with an ethyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethylphenol typically involves the bromination of 2-ethylphenol. This can be achieved through electrophilic halogenation, where bromine is introduced to the phenol compound in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 2-ethylphenol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2-ethylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromophenol
  • 4-Bromo-2-ethylphenol
  • 2,4-Dibromophenol

Comparison: 5-Bromo-2-ethylphenol is unique due to the presence of both an ethyl group and a bromine atom on the benzene ring. This structural feature imparts distinct chemical properties, such as altered reactivity and solubility, compared to other bromophenols. The position of the ethyl group also influences the compound’s steric and electronic effects, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

56152-25-1

Molecular Formula

C8H9BrO

Molecular Weight

201.1

Purity

0

Origin of Product

United States

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